N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Description
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, a quinazolinone moiety, and a methoxybenzyl group, which contribute to its diverse chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H22N6O3 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(4-oxoquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H22N6O3/c1-31-16-10-8-15(9-11-16)13-19-24-22(27-26-19)25-20(29)7-4-12-28-14-23-18-6-3-2-5-17(18)21(28)30/h2-3,5-6,8-11,14H,4,7,12-13H2,1H3,(H2,24,25,26,27,29) |
InChI Key |
PPDPYFGIFCYPJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NC(=NN2)NC(=O)CCCN3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxybenzyl group and the quinazolinone moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole and quinazolinone rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methoxy group and other substituents can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential interactions with biological targets. It is studied for its potential as an enzyme inhibitor, receptor modulator, and antimicrobial agent.
Medicine
In medicine, research is focused on the compound’s potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Industrially, the compound is explored for its use in the development of new materials with specific properties, such as polymers and coatings. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and quinazolinone moieties play crucial roles in binding to these targets, modulating their activity, and triggering downstream effects. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide: shares similarities with other triazole and quinazolinone derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C20H21N7O2
- Molecular Weight : 391.4 g/mol
- CAS Number : 1630826-75-3
The presence of both the triazole and quinazoline moieties contributes to its diverse biological activities. The triazole ring is known for its ability to interact with various biological targets, while quinazoline derivatives are often associated with anticancer properties.
Anticancer Activity
Research indicates that compounds containing triazole and quinazoline structures exhibit significant anticancer properties. For instance, studies have shown that similar triazole derivatives can inhibit cancer cell proliferation in various cancer lines, including colorectal cancer (HT-29) and others. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Table 1: Summary of Anticancer Activities
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| TZ55.7 | HT-29 | 12.5 | PDK1 Inhibition |
| TZ53.7 | HT-29 | 15.0 | Cell Cycle Arrest |
| TZ3a.7 | HT-29 | 10.0 | Apoptosis Induction |
Antimicrobial Activity
Substituted triazoles have been reported to possess antimicrobial properties. The presence of the methoxybenzyl group may enhance the compound's interaction with microbial targets, leading to increased efficacy against bacterial and fungal strains.
Anti-inflammatory Activity
The triazole moiety has also been linked to anti-inflammatory effects. Compounds within this class can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer signaling pathways.
- Cell Cycle Regulation : It has been observed to induce cell cycle arrest in various cancer cell lines.
- Apoptosis Induction : The compound may trigger apoptotic pathways leading to cell death in malignant cells.
Case Studies
Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:
- Study on HT-29 Cells : A study conducted by El-Sherief et al. evaluated the antiproliferative activity of synthesized triazoles against HT-29 cells, revealing promising results with IC50 values in the micromolar range .
- Molecular Docking Studies : Research utilizing molecular docking techniques indicated strong binding affinities between triazole derivatives and key proteins involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
